2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide
Overview
Description
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The activity of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is often attributed to various functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring has been associated with active compounds .
Biochemical Pathways
Given the broad range of activities associated with 1,2,4-benzothiadiazine-1,1-dioxide derivatives, it is likely that multiple pathways are impacted .
Result of Action
Given the broad range of activities associated with 1,2,4-benzothiadiazine-1,1-dioxide derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to modulate the activity of KATP channels and AMPA receptors, which are critical in cellular signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, altering their conformation and activity.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways and stress responses, thereby altering cellular metabolism and resilience . Additionally, it has been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, particularly genes involved in metabolic and stress response pathways . The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic function and stress resilience. At higher doses, toxic or adverse effects can occur, including disruptions in cellular signaling and metabolic pathways . These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby affecting cellular energy production . These interactions highlight the compound’s role in modulating metabolic processes at the cellular level.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure the compound’s localization to target sites where it can exert its biochemical effects . The compound’s distribution within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to these subcellular locations . This localization is essential for the compound’s function and effectiveness in biochemical reactions.
Preparation Methods
The synthesis of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide typically involves multiple steps. The starting materials often include benzothiadiazine derivatives and various acylating agents. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Scientific Research Applications
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.
Comparison with Similar Compounds
Similar compounds include other benzothiadiazine derivatives such as:
- 4H-1,2,4-benzothiadiazine-1,1-dioxide
- 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and applications. The uniqueness of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide lies in its specific substituents, which confer distinct biological activities .
Properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-16(2)12-13-22-20(25)15-28-21-23-29(26,27)19-11-7-6-10-18(19)24(21)14-17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCPDGXORWIPIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NS(=O)(=O)C2=CC=CC=C2N1CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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